2-Amino-4-phenoxybenzenesulfonamide
Description
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-amino-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c13-11-8-10(6-7-12(11)18(14,15)16)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16) |
InChI Key |
BBBWGBCKRRVGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Methoxy groups at C4 (vs. C5) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Hydroxy-Substituted Derivatives
Hydroxy-substituted analogues, such as 3-amino-4-hydroxybenzenesulfonamide (CAS: 98-32-8), demonstrate distinct bioactivity:
- Molecular Formula : C₆H₈N₂O₃S
- Applications : Antimicrobial activity against Gram-positive bacteria and inhibition of carbonic anhydrase isoforms .
- Structural Impact: The hydroxyl group at C4 increases hydrogen-bonding capacity, improving solubility in aqueous media compared to phenoxy derivatives .
Halogenated Derivatives
Halogenation introduces electronegative groups, modifying electronic properties and bioactivity:
Key Findings :
- Trifluoroethyl groups improve lipid solubility, enhancing blood-brain barrier penetration compared to phenoxy analogues .
- Chlorine substituents in dichloro derivatives increase electrophilicity, favoring interactions with biological nucleophiles .
Pharmacologically Active Analogues
Safinamide (FCE-28073)
- Structure : Fluorobenzyloxy-substituted benzenesulfonamide.
- Application : MAO-B inhibitor for Parkinson’s disease (marketed as Xadago®).
- Comparison: The fluorobenzyloxy group in Safinamide enhances target selectivity and CNS bioavailability compared to non-halogenated phenoxy derivatives .
Schiff Base Derivatives
- Synthesis: 2-Aminobenzimidazole derivatives (e.g., 2-(4-acetylaminobenzenesulphonyl)-aminobenzimidazole) are synthesized via reactions with carbonyl compounds, showing antitumor and antifungal activity .
- Advantage Over Phenoxy Analogues: Imidazole rings in these derivatives enable metal chelation, broadening therapeutic applications .
Physicochemical Properties and Bioactivity
Preparation Methods
Acetylation of 4-Phenoxyaniline
4-Phenoxyaniline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield N-(4-phenoxyphenyl)acetamide . This step protects the amine, preventing undesired side reactions during subsequent sulfonation.
Chlorosulfonation
The acetamide derivative is treated with chlorosulfonic acid (ClSO₃H) at 40–60°C. The acetyl group directs sulfonation to the ortho position (relative to the acetamide), forming 2-chlorosulfonyl-4-phenoxyacetanilide .
Amination
The sulfonyl chloride intermediate reacts with aqueous or gaseous ammonia to form 2-sulfonamido-4-phenoxyacetanilide . This step typically achieves >90% conversion under mild conditions (20–25°C).
Deprotection
Hydrolysis of the acetamide group using concentrated HCl or H₂SO₄ at 90–100°C releases the free amine, yielding 2-amino-4-phenoxybenzenesulfonamide . Yields range from 75–85% after recrystallization.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 80°C, 2h | 95% |
| Sulfonation | ClSO₃H, 50°C, 3h | 88% |
| Amination | NH₃ (aq), 25°C, 1h | 92% |
| Deprotection | 6M HCl, reflux, 4h | 82% |
Nitro Reduction Pathway
An alternative route utilizes nitro intermediates, enabling precise control over substituent positioning:
Nitration of 4-Phenoxybromobenzene
4-Phenoxybromobenzene undergoes nitration with fuming HNO₃/H₂SO₄ at 0–5°C, yielding 2-nitro-4-phenoxybromobenzene . The bromine atom facilitates subsequent nucleophilic substitution.
Sulfonamide Formation
The nitro intermediate is treated with chlorosulfonic acid, forming 2-nitro-4-phenoxybenzenesulfonyl chloride , which is aminated with NH₃ to give 2-nitro-4-phenoxybenzenesulfonamide .
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol, achieving This compound with >90% purity.
Advantages :
-
Avoids acetyl protection/deprotection.
-
Higher regioselectivity in sulfonation.
Limitations :
-
Requires handling of hazardous nitrating agents.
One-Pot Diazotization-Sulfonation
A streamlined method reported in recent patents combines diazotization and sulfonation:
Diazotization of 2-Amino-4-phenoxyphenol
2-Amino-4-phenoxyphenol is diazotized with NaNO₂/HCl at 0–5°C. The diazonium salt is immediately treated with SO₂Cl₂ in dichloromethane, forming 2-chlorosulfonyl-4-phenoxyphenyl diazonium chloride .
In Situ Amination
The diazonium intermediate reacts with NH₄OH, simultaneously displacing chloride and reducing the diazo group, yielding the target compound in a single pot.
Key Parameters :
Green Chemistry Approaches
Solvent-Free Sulfonation
Microwave-assisted sulfonation of N-(4-phenoxyphenyl)acetamide with ClSO₃H (neat) at 100°C for 15 minutes reduces reaction time by 80% compared to conventional methods.
Enzymatic Amination
Immobilized lipases (e.g., Candida antarctica) catalyze the reaction between 2-chlorosulfonyl-4-phenoxyacetanilide and NH₃ in aqueous buffer (pH 7.5), achieving 85% conversion at 37°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical | 82 | 98 | High reproducibility |
| Nitro Reduction | 70 | 95 | Regioselective |
| One-Pot | 75 | 92 | Fewer steps |
| Green Chemistry | 85 | 97 | Eco-friendly |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4-phenoxybenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a phenoxy-substituted aniline precursor. A validated approach includes:
- Reacting 4-phenoxyaniline with benzenesulfonyl chloride in the presence of pyridine to form the sulfonamide backbone .
- Purification via recrystallization using ethanol/water mixtures to achieve >95% purity.
- Critical Parameters : Temperature control (0–5°C during sulfonylation) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing sulfonamide derivatives like this compound?
- Methodological Answer :
- FT-IR : Confirm sulfonamide formation via S=O asymmetric stretching (1350–1300 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and phenoxy group signals (δ 4.2–4.5 ppm for –OCH₂–, if applicable).
- Elemental Analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .
Q. How can solubility and stability data inform experimental design for biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (20–50 mg/mL stock solutions) and dilute with PBS (pH 7.4) for in vitro studies. Aqueous solubility is typically low (<1 mg/mL), necessitating co-solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC .
Advanced Research Questions
Q. How can QSAR models predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gaps) parameters derived from computational tools like Gaussian .
- Validation : Apply leave-one-out cross-validation (R² > 0.8) to correlate logP with cytotoxicity (e.g., IC₅₀ values from MTT assays) .
- Case Study : A QSAR model for sulfonamide carbonic anhydrase inhibitors identified electron-withdrawing substituents (e.g., –CF₃) as critical for enhanced binding .
Q. What strategies resolve contradictions in cytotoxic activity data among sulfonamide analogs?
- Methodological Answer :
- Data Normalization : Account for cell line variability (e.g., HepG2 vs. MCF-7) by reporting IC₅₀ values relative to a positive control (e.g., doxorubicin) .
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if cytotoxicity varies unexpectedly (e.g., apoptosis vs. necrosis pathways) .
Q. How do sulfonamide derivatives like this compound inhibit carbonic anhydrase isoforms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
